N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide
Description
N-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a benzothiazole-based compound featuring a 5,6-dimethoxy-substituted benzothiazole core linked to a propanamide chain with a 4-methoxyphenylthio moiety. This structure combines electron-donating methoxy groups and a sulfur-containing thioether linkage, which may enhance its pharmacokinetic properties and biological activity.
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-23-12-4-6-13(7-5-12)26-9-8-18(22)21-19-20-14-10-15(24-2)16(25-3)11-17(14)27-19/h4-7,10-11H,8-9H2,1-3H3,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQYGYNULFJHFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide typically involves the following steps:
Formation of the benzo[d]thiazole core: This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the dimethoxy groups: The benzo[d]thiazole core is then subjected to methoxylation using methanol and a suitable catalyst.
Thioether formation: The methoxylated benzo[d]thiazole is reacted with 4-methoxyphenylthiol in the presence of a base to form the thioether linkage.
Amidation: The final step involves the reaction of the thioether intermediate with a suitable amine to form the propanamide derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups or the thioether linkage can be replaced by other functional groups using suitable nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions).
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
The compound has shown promising results in anticancer studies. Research indicates that it interacts with specific molecular targets involved in cell cycle regulation and apoptosis, such as p53 and caspases. Its mechanism of action involves activating the mitochondrial-dependent apoptosis pathway, leading to cell death in cancer cells by altering mitochondrial membrane potential and releasing cytochrome c, which activates caspases.
1.2 Anticonvulsant Properties
Thiazole derivatives, including those related to N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide, have been evaluated for anticonvulsant activity. Studies have shown that certain thiazole-integrated compounds exhibit significant anticonvulsant effects, indicating that modifications to the thiazole structure can enhance therapeutic efficacy against seizures .
Biochemical Applications
2.1 Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specific derivatives have demonstrated the ability to inhibit enzymes linked to cancer progression and neurodegenerative diseases. For instance, thiazole-based compounds have been shown to inhibit phosphoinositide 3-kinases (PI3Ks), which play crucial roles in cell signaling pathways associated with cancer .
2.2 Antiviral Activity
Recent studies have highlighted the antiviral properties of thiazole derivatives. The compound's structure may contribute to its effectiveness against various viral infections by targeting specific viral enzymes or proteins essential for viral replication .
Pharmacological Insights
3.1 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. Modifications to the methoxy groups and the thiazole core can significantly influence biological activity and selectivity towards molecular targets .
3.2 Toxicity and Safety Profiles
Safety assessments are paramount for any therapeutic application. Preliminary studies suggest that thiazole derivatives exhibit a favorable toxicity profile compared to standard treatments, making them suitable candidates for further development in clinical settings .
Table: Summary of Key Research Findings
Mechanism of Action
The mechanism of action of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by modulating the function of a receptor, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Compound 11 (N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide)
- Structure : Lacks the 5,6-dimethoxy substituents on the benzothiazole ring but retains the 4-methoxyphenyl-propanamide backbone.
- Synthesis: Synthesized via reaction of 3-(4-methoxyphenyl)propanoic acid with benzothiazol-2-amine under POCl₃ and Et₃N catalysis (59% yield) .
Compounds 3a–3k (N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(Substituted)Thio/Piperazine]Acetamide/Propanamide)
- Structure : Feature a 5,6-methylenedioxybenzothiazole core (a fused dioxy ring) instead of two methoxy groups. Derivatives include thioether or piperazine-linked acetamide/propanamide chains.
- Synthesis : Prepared in three steps from 3,4-(methylenedioxy)aniline, followed by acetylation with chloroacetyl/propionyl chloride and derivatization with mercaptoaryl/piperazine groups .
- Key Difference : The methylenedioxy group may improve metabolic stability compared to dimethoxy substituents. These compounds showed acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1) inhibitory activities .
Thiazole/Thioamide Derivatives with Varied Cores
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31)
- Structure : Contains a 4-fluorophenyl-substituted thiazole and a furan-propanamide chain.
- Synthesis: Involved Suzuki coupling of 2-amino-5-bromothiazole with 4-fluorophenylboric acid (post-amide formation).
- Key Difference : Fluorine substitution enhances electronegativity and membrane permeability. This compound exhibited potent KPNB1 inhibition and anticancer activity .
S-Alkylated 1,2,4-Triazoles (Compounds 10–15)
- Structure : Triazole cores with sulfonylphenyl and fluorophenyl groups, linked to thioalkylated ketones.
- Synthesis : Derived from hydrazinecarbothioamides via cyclization and alkylation.
- Key Difference : Sulfonyl groups and triazole rings confer distinct electronic and steric profiles, influencing enzyme inhibition (e.g., PARP-1) .
Physicochemical and Pharmacological Comparisons
Table 1: Comparative Data for Selected Analogues
Biological Activity
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and the mechanisms underlying its effects, supported by relevant data tables and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 436.5 g/mol
- CAS Number : 942006-73-7
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzothiazole Core : Reaction of 2-aminothiophenol with suitable aldehydes under acidic conditions.
- Introduction of Methoxy Groups : Methylation using reagents like dimethyl sulfate.
- Thioether Formation : Reaction with 4-methoxyphenyl thiol followed by acylation to form the propanamide .
Antitumor Activity
Research indicates that compounds with thiazole moieties exhibit significant antitumor properties. The structure-activity relationship (SAR) suggests that the presence of methoxy groups enhances cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC values in the low micromolar range against A-431 and Jurkat cell lines, indicating potent antitumor activity .
| Compound | IC (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | A-431 |
| Compound 10 | 1.98 ± 1.22 | Jurkat |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. The mechanism involves inhibition of specific enzymes crucial for bacterial cell wall synthesis, leading to reduced bacterial viability.
Anti-inflammatory Activity
In vivo studies have demonstrated that benzothiazole derivatives can exhibit anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines may be linked to its structural features .
The biological activity of this compound can be attributed to several mechanisms:
- Target Interaction : The compound interacts with proteins involved in apoptosis pathways such as p53 and caspases, promoting programmed cell death in cancer cells.
- Inhibition of Enzymatic Activity : It inhibits enzymes involved in cell cycle regulation and bacterial cell wall biosynthesis, contributing to its antitumor and antimicrobial effects.
- Modulation of Signaling Pathways : The compound may alter mitochondrial membrane potential and release cytochrome c, facilitating apoptosis in malignant cells .
Study on Antitumor Efficacy
In a study focusing on thiazole derivatives, this compound was evaluated alongside other compounds for cytotoxicity against different cancer cell lines. Results indicated that it had comparable efficacy to established chemotherapeutics like doxorubicin, highlighting its potential as a lead compound for further development .
Study on Antimicrobial Properties
A recent investigation assessed the compound's effectiveness against Mycobacterium tuberculosis in vitro. The results showed significant inhibition of bacterial growth at concentrations that were non-toxic to mammalian cells, suggesting a favorable therapeutic index for potential clinical applications.
Q & A
Basic Questions
Q. What synthetic routes are recommended for N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide, and what reaction conditions critically affect yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]thiazole core followed by coupling with the propanamide-thioether moiety. Key steps include:
- Benzo[d]thiazole synthesis : Cyclization of substituted anilines with thiourea derivatives under acidic conditions .
- Thioether formation : Reaction of a thiol (e.g., 4-methoxyphenylthiol) with a halogenated propanamide intermediate via nucleophilic substitution.
- Coupling : Use of coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF or dichloromethane) to link the benzothiazole and propanamide units .
- Critical conditions : Solvent choice (e.g., ethyl acetate/petroleum ether mixtures for crystallization), temperature control (reflux at 80–100°C), and catalysts (triethylamine for deprotonation) significantly impact yields (e.g., 59% yield reported for analogous compounds) .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and connectivity. For example, methoxy protons appear as singlets at ~3.8–4.0 ppm, while aromatic protons in the benzothiazole ring show splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and formula (e.g., [M+H]+ peaks matching calculated masses) .
- Infrared Spectroscopy (IR) : Identifies functional groups (amide C=O stretch at ~1650–1700 cm⁻¹, thioether C-S at ~600–700 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% is typical for research-grade material) .
Q. What are the key functional groups in this compound, and how do they influence its chemical reactivity?
- Methodological Answer :
- 5,6-Dimethoxybenzothiazole : Electron-donating methoxy groups enhance aromatic ring stability and may increase solubility in polar solvents. They also direct electrophilic substitution reactions .
- Thioether linkage (-S-) : Susceptible to oxidation (e.g., forming sulfoxides or sulfones under oxidative conditions) and nucleophilic displacement .
- Propanamide group : Participates in hydrogen bonding, influencing solubility and interactions with biological targets. Hydrolysis under strong acidic/basic conditions may occur .
Advanced Research Questions
Q. How can researchers optimize the coupling of benzo[d]thiazole and propanamide units to enhance reaction efficiency?
- Methodological Answer :
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and improve reaction rates .
- Catalyst screening : Test coupling agents like HATU or PyBOP for higher yields compared to traditional EDCI/DCC .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining or improving yields .
- In situ monitoring : Employ TLC or inline IR to track reaction progress and minimize byproduct formation .
Q. How should contradictory bioactivity data between in vitro and in vivo models be analyzed for this compound?
- Methodological Answer :
- Metabolic stability assays : Test hepatic microsome stability to identify rapid metabolism (e.g., oxidation of the thioether) that may reduce in vivo efficacy .
- Solubility and bioavailability : Use logP measurements and Caco-2 cell permeability assays to assess absorption limitations .
- Proteomic profiling : Compare target engagement in cell lysates (in vitro) versus tissue samples (in vivo) to identify off-target effects or compensatory pathways .
Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets like enzymes or receptors?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., COX-2 or EGFR kinases) based on the compound’s 3D conformation .
- Quantitative Structure-Activity Relationship (QSAR) : Develop models using descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors to predict activity trends .
- Molecular Dynamics (MD) simulations : Simulate binding stability over time (e.g., 100 ns trajectories) to evaluate conformational flexibility and entropy changes .
Q. How does the introduction of 5,6-dimethoxy groups on the benzothiazole ring affect the compound’s pharmacokinetic properties?
- Methodological Answer :
- Enhanced solubility : Methoxy groups increase polarity, improving aqueous solubility (logP reduction by ~0.5–1.0 units) .
- Metabolic resistance : Methoxy substituents may block cytochrome P450-mediated oxidation at adjacent positions, prolonging half-life .
- Crystallinity impact : Dimethoxy groups can enhance crystal lattice stability, facilitating purification but potentially reducing dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
